N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
Description
N-[4-(7-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is a synthetic small molecule characterized by a nitrothiophene carboxamide core linked to a thiazole ring substituted with a 7-methoxybenzofuran moiety. This compound belongs to the nitrothiophene carboxamide class, which has garnered attention for its narrow-spectrum antibacterial activity . Its molecular formula is inferred as C₁₉H₁₃N₃O₅S₂, with a molar mass of approximately 427.46 g/mol (based on structural analogs in and ). The synthesis likely follows a HATU-mediated coupling between 5-nitrothiophene-2-carboxylic acid and a 4-(7-methoxybenzofuran-2-yl)thiazol-2-amine precursor, analogous to procedures described for related compounds .
Properties
IUPAC Name |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O5S2/c1-24-11-4-2-3-9-7-12(25-15(9)11)10-8-26-17(18-10)19-16(21)13-5-6-14(27-13)20(22)23/h2-8H,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKGSGMNGGQUNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Thiazole Ring Formation: The thiazole ring can be constructed by reacting a suitable α-haloketone with thiourea.
Coupling of Benzofuran and Thiazole: The benzofuran and thiazole moieties can be coupled using a palladium-catalyzed cross-coupling reaction.
Introduction of the Nitrothiophene Group: The nitrothiophene group can be introduced via a nitration reaction of thiophene followed by a coupling reaction with the benzofuran-thiazole intermediate.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the nitrothiophene intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrothiophene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.
Materials Science: Use in the development of organic semiconductors or light-emitting diodes (LEDs).
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. The benzofuran and thiazole moieties may interact with enzymes or receptors, modulating their activity. The nitrothiophene group can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s key structural features are compared to analogs in Table 1:
Key Findings
Substituent Impact on Purity and Stability: The 3,5-difluorophenyl analog (99.05% purity) exhibits higher synthetic efficiency compared to the trifluoromethyl/methoxy-substituted compound (42% purity), suggesting electron-withdrawing groups like -CF₃ may complicate purification or stability .
Carboxamide Group Influence :
- Nitrothiophene carboxamides (e.g., target compound, analogs) demonstrate stronger electron-withdrawing effects than nitrofuran () or benzamide () derivatives. This may enhance antibacterial activity by improving target binding (e.g., enzyme inhibition via nitro group reduction) .
- The ethoxybenzamide analog () lacks a nitro group, likely reducing antibacterial potency but improving solubility due to the polar ethoxy moiety.
Biological Activity Implications: Fluorinated phenyl derivatives () are associated with narrow-spectrum antibacterial activity, possibly due to selective target interactions (e.g., bacterial enzyme inhibition) .
Synthetic Methodology: All nitrothiophene carboxamides are synthesized via HATU-mediated coupling of 5-nitrothiophene-2-carboxylic acid with substituted thiazol-2-amines .
Biological Activity
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis, and the implications for pharmaceutical applications.
Structural Overview
The compound features a unique combination of several heterocyclic rings, specifically a benzothiazole , thiazole , and methoxy-substituted benzofuran . This structural complexity is believed to enhance its interaction with various biological targets, making it a promising candidate for therapeutic applications.
Antitumor Properties
Research indicates that compounds with similar structural motifs exhibit significant antitumor activities. For instance, benzofuran derivatives have been highlighted for their potential in cancer treatment. A study found that certain benzofuran compounds showed IC50 values as low as 11 μM against ovarian cancer cell lines, indicating potent anticancer activity . The presence of the thiazole moiety in our compound may further enhance its efficacy against various cancer types by potentially inhibiting key enzymes involved in tumor progression.
Anti-inflammatory Effects
The compound’s ability to inhibit cyclooxygenase enzymes suggests it may possess anti-inflammatory properties. Inflammatory pathways are critical in many chronic diseases, including cancer and autoimmune disorders. Preliminary studies indicate that similar compounds can reduce inflammation markers significantly .
Antimicrobial Activity
This compound may also exhibit antimicrobial properties. Compounds with benzothiazole and thiazole structures have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Formation of the thiazole ring through cyclization reactions.
- Introduction of the nitro group via nitration processes.
- Coupling reactions to attach the benzofuran moiety.
These steps highlight the compound's synthetic complexity but also its potential for optimization in drug development.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
These findings underscore the potential of this compound as a multi-target therapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
